Product packaging for 1-Bromo-2-Chlorotetrafluoroethane(Cat. No.:CAS No. 354-53-0)

1-Bromo-2-Chlorotetrafluoroethane

Cat. No.: B1330485
CAS No.: 354-53-0
M. Wt: 215.37 g/mol
InChI Key: SXIPFAJOOHZHIQ-UHFFFAOYSA-N
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Description

1-Bromo-2-Chlorotetrafluoroethane ( 354-53-0) is an organohalogen compound with the molecular formula C2BrClF4 and a molecular weight of 215.37 g/mol . It is characterized by its high density of 1.82 g/cm³ and a low melting point of -123 °C . This compound is a halogenated derivative of acyclic hydrocarbons and is also known by the synonym R 114B1 . As a reagent, its primary research value lies in its utility as a versatile building block in synthetic organic chemistry, particularly in the introduction of fluorinated segments into target molecules. It serves as a key precursor in various synthesis routes, enabling researchers to explore novel compounds with potential applications in materials science and pharmaceuticals . The presence of both bromine and chlorine atoms on a perfluoroethane backbone allows for selective functionalization, making it a valuable subject for studies on reaction mechanisms and the development of new fluorination methodologies. When handling, use in a well-ventilated place and wear suitable protective clothing, avoiding contact with skin and eyes. Avoid the formation of dust and aerosols and prevent fire by grounding equipment to dispense electrostatic charges . Store the container tightly closed in a dry, cool, and well-ventilated place, separated from incompatible materials . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BrClF4 B1330485 1-Bromo-2-Chlorotetrafluoroethane CAS No. 354-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIPFAJOOHZHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188880
Record name Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro-
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Molecular Weight

215.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-53-0
Record name 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro-
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Synthetic Methodologies for 1 Bromo 2 Chlorotetrafluoroethane

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 1-Bromo-2-Chlorotetrafluoroethane relies on well-understood reactions involving the manipulation of halogen atoms on a two-carbon backbone. These methods are characterized by their directness and reliance on available precursors.

Direct Halogenation Approaches

The most direct route to forming this compound is through the electrophilic addition of bromine and chlorine across the double bond of tetrafluoroethylene (C₂F₄). This precursor is a gaseous fluorocarbon readily available from the pyrolysis of chlorodifluoromethane. The reaction typically involves the use of bromine chloride (BrCl), which can be generated in situ or used directly.

The mechanism proceeds via the formation of a cyclic halonium ion intermediate, which is then attacked by the remaining halide ion. Due to the electronegativity of the fluorine atoms, the double bond in tetrafluoroethylene is less electron-rich than that of ethylene, potentially requiring specific conditions such as UV light (photochemical activation) or a suitable initiator to facilitate the reaction. The simultaneous addition of both bromine and chlorine can lead to the desired product, although the formation of byproducts like 1,2-dibromotetrafluoroethane (C₂Br₂F₄) and 1,2-dichlorotetrafluoroethane (C₂Cl₂F₄) is also possible, necessitating purification steps.

Table 1: Representative Conditions for Direct Halogenation
ParameterCondition/Reagent
PrecursorTetrafluoroethylene (C₂F₄)
Halogenating AgentBromine Chloride (BrCl) or a mixture of Br₂ and Cl₂
SolventInert, aprotic solvent (e.g., Carbon tetrachloride, Freons)
InitiationPhotochemical (UV irradiation) or thermal
TemperatureLow to ambient (to control selectivity)

Halogen Exchange Reactions for Specific Isomer Formation

Halogen exchange, or the Finkelstein reaction, provides an alternative and potentially more selective pathway to this compound. This method involves substituting one halogen for another on a suitable precursor molecule. For instance, starting with 1,2-dibromotetrafluoroethane, one of the bromine atoms can be selectively replaced by a chlorine atom.

This transformation is typically achieved by treating the dibromo precursor with a chloride salt, such as lithium chloride (LiCl) or copper(II) chloride (CuCl₂), in a polar aprotic solvent like acetone or dimethylformamide. The success of the reaction depends on the relative bond strengths and the solubility of the resulting halide salt, which can drive the equilibrium towards the desired product. This method offers better control over the formation of the specific mixed halogenated isomer compared to direct addition, which might produce a mixture of products.

Table 2: Typical Parameters for Halogen Exchange Reaction
ParameterCondition/Reagent
Precursor1,2-Dibromotetrafluoroethane (C₂Br₂F₄)
ReagentChloride salt (e.g., LiCl, CuCl₂)
SolventPolar aprotic solvent (e.g., Acetone, Dimethylformamide)
TemperatureElevated (to facilitate reaction)

Advancements in Sustainable and Green Synthesis Protocols

The production of halocarbons is increasingly scrutinized for its environmental impact. Consequently, significant research efforts are directed towards developing more sustainable and "green" synthetic protocols that minimize waste, reduce energy consumption, and avoid hazardous substances.

Principles of Green Chemistry Applied to Halocarbon Production

The twelve principles of green chemistry serve as a framework for designing more environmentally benign chemical processes. acs.orgwikipedia.org In the context of this compound synthesis, several principles are particularly relevant:

Prevention : Designing syntheses to prevent waste is preferable to treating waste after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govscranton.edu The direct addition of bromine chloride to tetrafluoroethylene is an example of a 100% atom-economical reaction in theory, as all reactant atoms are incorporated into the desired product. rsc.orgscienceopen.com

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. ijacskros.com This involves avoiding highly toxic reagents and solvents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. researchgate.net

Catalytic Strategies for Enhanced Selectivity and Efficiency

Catalysts are a cornerstone of green chemistry as they can increase reaction rates, allow for milder reaction conditions, and enhance selectivity, thereby reducing byproducts. wikipedia.org

Phase-Transfer Catalysis (PTC) : This technique is particularly valuable for halogen exchange reactions where the organic precursor and the inorganic salt have poor mutual solubility. ijirset.com A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the halide anion (e.g., Cl⁻) from an aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgbritannica.com This enhances the reaction rate and can eliminate the need for harsh, polar aprotic solvents. ijirset.com

Lewis Acid Catalysis : In some halogenation and halogen exchange reactions, Lewis acid catalysts like antimony pentachloride (SbCl₅) can be used to polarize the halogen-halogen bond, increasing its electrophilicity and facilitating the reaction under milder conditions. ijsr.net

Solvent Innovations: Environmentally Benign and Solvent-Free Reaction Conditions

A major focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) used as solvents. ijacskros.comsinocurechem.com Traditional halogenation reactions often employ chlorinated solvents like carbon tetrachloride. researchgate.net

Environmentally Benign Solvents : Research focuses on replacing hazardous solvents with greener alternatives. researchgate.net

Water : Often considered the ultimate green solvent, its use is made possible in some cases through techniques like phase-transfer catalysis. sinocurechem.com

Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent that can be easily removed from the reaction mixture by depressurization. sinocurechem.com

Ionic Liquids : These are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution. researchgate.net

Fluorous Solvents : Highly fluorinated solvents can create a third phase in reactions, simplifying product separation and catalyst recycling. sinocurechem.comresearchgate.net

Solvent-Free Reactions : The ideal green approach is to conduct reactions without any solvent. Solid-state reactions or gas-phase reactions, where feasible, represent the most sustainable options, significantly reducing waste and simplifying purification processes.

Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods

A comprehensive search of the scientific literature reveals a notable absence of specific studies detailing the microwave-assisted or ultrasound-assisted synthesis of this compound. While these techniques have been successfully applied to the synthesis of a wide array of halogenated organic compounds, their specific application to this target molecule has not been reported.

Microwave-assisted synthesis leverages the ability of polar molecules to align with the oscillating electric field of the microwave radiation, leading to rapid and uniform heating of the reaction mixture. This can result in significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. rsc.orgmdpi.comresearchgate.net For instance, the synthesis of various bromo-substituted rhodamine derivatives and toluidine derivatives has been expedited through microwave irradiation, demonstrating the potential of this technology in the synthesis of halogenated compounds. researchgate.netnih.gov

Similarly, ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. taylorfrancis.com This can enhance mass transfer and accelerate reaction rates. Ultrasound has been effectively employed in the synthesis of various organic molecules, including fluorescent azatetracyclic derivatives and 1,2,4-triazole coupled acetamide derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. nih.govmdpi.comnih.gov

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 2 Chlorotetrafluoroethane

Fundamental Organic Reaction Pathways

The classic reaction pathways for haloalkanes, such as nucleophilic substitution and elimination, are significantly influenced by the specific structure of 1-Bromo-2-Chlorotetrafluoroethane.

Nucleophilic substitution reactions involve the replacement of a leaving group, typically a halide, by a nucleophile. savemyexams.com These reactions generally proceed via two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). libretexts.org

In the context of this compound, the carbon atoms are bonded to highly electronegative halogen atoms, rendering them electrophilic and susceptible to nucleophilic attack. sinocurechem.com However, the reactivity is tempered by several factors. The strength of the carbon-halogen bonds is a critical determinant, with the C-Br bond being considerably weaker than the C-Cl bond, which is in turn much weaker than the exceptionally strong C-F bond. libretexts.org This hierarchy dictates that the bromine atom is the most probable leaving group in a nucleophilic substitution reaction.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. libretexts.orgpearson.com For this compound, an SN2 reaction at the bromine-bearing carbon would be sterically hindered by the bulky fluorine atoms and the adjacent -CClF2 group. Such steric crowding makes it difficult for the nucleophile to approach the carbon atom, thus disfavoring the SN2 pathway.

The SN1 mechanism proceeds in two steps, beginning with the slow ionization of the substrate to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.orglibretexts.org While tertiary haloalkanes readily undergo SN1 reactions due to the stability of the resulting carbocation, the primary carbocation that would be formed from this compound (•CClF2-C+F2) would be highly unstable. The powerful electron-withdrawing effects of the attached fluorine atoms would further destabilize the positive charge on the carbon, making the formation of this intermediate energetically unfavorable.

Consequently, this compound is generally resistant to nucleophilic substitution under typical conditions. If a reaction were to occur, it would most likely proceed very slowly at the C-Br bond, as it represents the most viable leaving group.

Elimination reactions, which form alkenes (olefins), are common pathways for haloalkanes that possess a hydrogen atom on a carbon adjacent (in the beta-position) to the carbon bearing the leaving group. mgscience.ac.in

The E2 mechanism is a concerted process where a base removes a β-hydrogen at the same time the leaving group departs, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. mgscience.ac.inlibretexts.org

The E1 mechanism is a stepwise process that begins with the formation of a carbocation intermediate (the same as in the SN1 pathway), followed by the removal of a β-hydrogen by a base. mgscience.ac.in

A critical structural feature of this compound is the complete absence of any hydrogen atoms. The structure, CF2Br-CF2Cl, has only halogen atoms on both the α- and β-carbons. Therefore, the conventional E1 and E2 dehydrohalogenation mechanisms for olefin formation are not possible for this compound. Other specialized elimination pathways, such as reductive elimination, may occur under different conditions as discussed below.

Abiotic Transformation Processes in Environmental Contexts

In environmental settings, halogenated compounds can undergo transformation through non-biological processes. For this compound, the most relevant of these are hydrolysis and reductive dehalogenation.

Hydrolysis is the reaction of a substance with water. For haloalkanes, this typically proceeds as a slow nucleophilic substitution with water acting as the nucleophile to produce an alcohol. This compound is noted to be insoluble in water, which severely limits the potential for hydrolytic degradation. guidechem.com Furthermore, the high strength of the C-F and C-Cl bonds contributes to its resistance to hydrolysis. For comparison, the simpler, non-fluorinated compound 1-bromo-2-chloroethane (B52838) already exhibits very slow hydrolysis, with estimated half-lives of 32 years at pH 7 and 3 years at pH 8. nih.gov The presence of highly stable C-F bonds in this compound suggests its hydrolytic half-life would be significantly longer, making hydrolysis an unimportant environmental fate process under most conditions.

Reductive dehalogenation is a significant environmental degradation pathway for halogenated hydrocarbons, particularly in anaerobic (oxygen-deficient) environments. researchgate.net The process involves the transfer of electrons to the compound, causing the cleavage of a carbon-halogen bond and the release of a halide ion. The ease of reduction for carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F.

For this compound, this reactivity trend implies that the C-Br bond is the most susceptible to reductive cleavage. The likely pathway would involve a sequential reduction:

Reductive debromination: The C-Br bond is cleaved to form a chlorotetrafluoroethyl radical or anion and a bromide ion.

Reductive dechlorination: The resulting intermediate is then reduced at the C-Cl bond to yield tetrafluoroethane.

Alternatively, a vicinal reduction (or dichloroelimination) process could occur, where two adjacent halogen atoms are removed simultaneously or in rapid succession to form an alkene. researchgate.net In this scenario, this compound could be reduced to form tetrafluoroethene (C2F4). This pathway is plausible due to the vicinal arrangement of the bromine and chlorine atoms.

Table 1: Relative Reactivity of Carbon-Halogen Bonds This interactive table summarizes the properties influencing the reactivity of carbon-halogen bonds in substitution and reduction reactions. Sort the columns to compare the characteristics.

Halogen Bond Type Average Bond Strength (kJ/mol) Leaving Group Ability Ease of Reduction
Fluorine C-F 467 Poor Very Low
Chlorine C-Cl 346 Good Moderate
Bromine C-Br 290 Very Good High

Bond Dissociation Dynamics and Radical Chemistry

Under the influence of energy sources like ultraviolet (UV) radiation or high temperatures, the covalent bonds within this compound can undergo homolytic cleavage, where the bond breaks symmetrically to produce two radicals. youtube.com A radical is a highly reactive species with an unpaired electron. youtube.com

The bond that is most likely to break is the one with the lowest bond dissociation energy (BDE). As shown in the table below, the C-Br bond is the weakest among the carbon-halogen bonds present in the molecule. libretexts.org

Table 2: Average Bond Dissociation Energies (BDEs) This table shows the typical energy required to break a carbon-halogen bond homolytically. A lower value indicates a weaker bond.

Bond Bond Dissociation Energy (kJ/mol)
C-F 467
C-Cl 346
C-Br 290

Therefore, the primary photochemical or thermochemical event is the cleavage of the C-Br bond:

CF2Br-CF2Cl + energy → •CF2-CF2Cl + Br•

This initiation step produces a 2-chloro-1,1,2,2-tetrafluoroethyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of subsequent reactions. In the upper atmosphere, halogen radicals (Br• and Cl•) are known to act as catalysts in the decomposition of ozone, and the photolysis of compounds like this compound can contribute to this process. scribd.com

Energetics of Carbon-Halogen Bond Scission

The reactivity of this compound is fundamentally governed by the strength of its carbon-halogen bonds. Bond dissociation energy (BDE) is the energy required to break a bond homolytically, forming two radical species. Generally, the bond strength of carbon-halogen bonds decreases down the halogen group. Thus, the C-Br bond is weaker than the C-Cl bond, which in turn is weaker than the C-F bond. quora.com

The relative weakness of the C-Br bond compared to the C-Cl bond suggests that under conditions such as pyrolysis or photolysis, the initial bond scission event would predominantly be the cleavage of the C-Br bond, leading to the formation of a tetrafluoro-2-chloroethyl radical and a bromine radical.

Formation and Reactivity of Radical Anion Intermediates

The formation of radical anions occurs when a neutral molecule captures an electron, often in a dissociative process where the molecule fragments upon electron attachment. For halogenated compounds, this process is of significant interest. While there are no specific studies on the radical anion of this compound, research on other halogenated molecules, such as 1-bromo-4-nitrobenzene, shows that radical anions can be formed and exhibit distinct reactivity. rsc.org The stability and subsequent reaction pathways of such radical anions are heavily influenced by the solvent and the molecular structure. nih.gov

In the case of this compound, electron attachment would likely lead to the formation of a transient negative ion, [C₂BrClF₄]⁻. Given the relative strengths of the carbon-halogen bonds, this intermediate would be expected to dissociate preferentially via the cleavage of the weaker C-Br bond, yielding a bromide ion (Br⁻) and a tetrafluoro-2-chloroethyl radical (•C₂F₄Cl). This is a common pathway in the dissociative electron attachment to brominated compounds. The alternative pathway, cleavage of the C-Cl bond to form a chloride ion (Cl⁻) and a tetrafluoro-2-bromoethyl radical (•C₂F₄Br), is expected to be less favorable due to the higher C-Cl bond energy. The reactivity of the resulting tetrafluoro-2-chloroethyl radical would then dictate subsequent chemical transformations.

Dissociative Double Ionization Phenomena

Dissociative double ionization is a process where a molecule loses two electrons and subsequently fragments. This can be induced by intense laser fields or other high-energy sources. Studies on the related compound 1-bromo-2-chloroethane have shown that dissociative double ionization leads to the cleavage of the C-C, C-Br, and C-Cl bonds, driven by Coulombic repulsion between the newly formed positive charges. nih.gov

For this compound, it is plausible that similar phenomena would occur under high-energy conditions. The formation of a dication, [C₂BrClF₄]²⁺, would create a highly unstable species. The repulsive forces between the positive charges would likely lead to rapid fragmentation. The specific fragmentation channels and their branching ratios would depend on the distribution of charge within the dication and the relative strengths of the various bonds. Potential fragmentation pathways could include the cleavage of the C-C bond, leading to ions such as [CBrF₂]⁺ and [CClF₂]⁺, or the loss of halogen cations, such as Br⁺ or Cl⁺. Without specific experimental data for this compound, the exact nature and energetics of these dissociation channels remain speculative.

Advanced Spectroscopic Characterization of 1 Bromo 2 Chlorotetrafluoroethane

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation corresponding to these vibrational energies, one can identify the functional groups and bonds present within the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, such as stretching and bending. The IR spectrum of a molecule is a unique fingerprint, with specific absorption bands corresponding to particular chemical bonds. For 1-Bromo-2-chlorotetrafluoroethane, the key absorptions are expected to arise from the carbon-fluorine (C-F), carbon-chlorine (C-Cl), and carbon-bromine (C-Br) bonds.

The covalent bonds within molecules can be visualized as stiff springs that vibrate at specific frequencies. msu.edu Virtually all organic compounds absorb infrared radiation that corresponds in energy to these vibrations. msu.edu The region of the IR spectrum from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are characteristic of specific diatomic units. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which provides a unique pattern for each molecule. msu.edu

Research on related fluorinated ethanes provides a basis for predicting the spectral features of this compound. The strong electronegativity of fluorine atoms results in intense C-F stretching bands, which are typically the most prominent features in the spectra of fluorocarbons. The C-Cl and C-Br stretching vibrations occur at lower frequencies.

Table 1: Predicted Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-F Stretch-CF₂-1200 - 1000Strong
C-Cl Stretch-C-Cl850 - 550Strong to Medium
C-Br Stretch-C-Br690 - 515Strong to Medium
C-C StretchC-C1200 - 800Weak to Medium

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum.

For this compound, the C-C bond stretch, which might be weak in the IR spectrum, is expected to produce a noticeable Raman signal. The carbon-halogen bonds also give rise to characteristic Raman lines. Studies on other halogenated alkanes show that the C-Br and C-Cl stretching frequencies are highly characteristic. aps.org For instance, in aliphatic bromides, an intense line associated with the C-Br bond is typically observed around 564 cm⁻¹ for molecules with two or more carbons. aps.org The rotational isomerism of molecules like 1-bromo-2-chloroethane (B52838) has been successfully studied using Raman spectroscopy by analyzing the dependence of specific bands on temperature and pressure. rsc.org

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Intensity
C-F Stretch-CF₂-1200 - 1000Medium to Weak
C-C StretchC-C1200 - 800Strong
C-Cl Stretch-C-Cl850 - 550Strong
C-Br Stretch-C-Br~560Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. It exploits the magnetic properties of certain atomic nuclei to provide information about the chemical environment and connectivity of atoms.

Proton NMR (¹H NMR) spectroscopy is a technique that measures the resonance of hydrogen-1 (¹H) nuclei. It is used to identify the number and type of hydrogen atoms in a molecule. The compound this compound, with the chemical formula C₂BrClF₄, contains no hydrogen atoms. Therefore, ¹H NMR spectroscopy is not an applicable technique for the direct characterization of this molecule.

Carbon-13 (¹³C) NMR spectroscopy detects the ¹³C isotope, which constitutes about 1.1% of all carbon atoms. wikipedia.org This technique provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. udel.edu Since ¹³C spectra are typically recorded with proton decoupling, each chemically distinct carbon atom usually appears as a single sharp peak. wikipedia.org

In this compound, there are two carbon atoms. One is bonded to a bromine atom and two fluorine atoms (-CF₂Br), while the other is bonded to a chlorine atom and two fluorine atoms (-CF₂Cl). These two carbons are in different chemical environments and are therefore expected to produce two distinct signals in the ¹³C NMR spectrum. The chemical shifts of these carbons are significantly influenced by the attached electronegative halogen atoms. The carbon atom bonded to the more electronegative chlorine and fluorine atoms is expected to appear at a different chemical shift compared to the carbon bonded to bromine and fluorine.

Table 3: Predicted ¹³C NMR Characteristics for this compound

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)Multiplicity (Coupling to ¹⁹F)
C1-CF₂Br110 - 130Triplet (¹JC-F) further split by coupling to C2 fluorines (²JC-F)
C2-CF₂Cl115 - 135Triplet (¹JC-F) further split by coupling to C1 fluorines (²JC-F)

Note: The exact chemical shifts depend on the solvent and reference standard, typically tetramethylsilane (B1202638) (TMS). libretexts.orgoregonstate.edu

Fluorine-19 (¹⁹F) NMR is a highly effective technique for characterizing fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a natural abundance of 100%, a spin of ½, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. aiinmr.comwikipedia.org A key feature of ¹⁹F NMR is its very wide range of chemical shifts, which provides excellent spectral resolution. wikipedia.orgicpms.cz

The molecule this compound has two distinct groups of fluorine atoms: the two fluorine atoms on the bromine-bearing carbon (-CF₂Br) and the two on the chlorine-bearing carbon (-CF₂Cl). This is expected to result in two main signals in the ¹⁹F NMR spectrum.

These signals will not be simple singlets. Due to spin-spin coupling, the fluorine atoms on one carbon will couple with the fluorine atoms on the adjacent carbon (a three-bond coupling, ³JF-F). This will cause the signal for the -CF₂Br group to be split into a triplet by the two equivalent fluorine atoms of the -CF₂Cl group, and vice-versa. This results in a characteristic pattern of two triplets. Long-range ¹⁹F-¹⁹F coupling is common and generally larger than ¹H-¹H coupling constants. wikipedia.org

Table 4: Predicted ¹⁹F NMR Characteristics for this compound

Fluorine GroupChemical EnvironmentPredicted Chemical Shift Range (ppm)Predicted Multiplicity
-CF₂BrFluorines on bromine-bearing carbon-60 to -80Triplet (due to ³J coupling with -CF₂Cl)
-CF₂ClFluorines on chlorine-bearing carbon-70 to -90Triplet (due to ³J coupling with -CF₂Br)

Note: Chemical shifts are referenced relative to a standard such as CFCl₃ (0 ppm). colorado.edu

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. In the case of this compound (C₂BrClF₄), also known as halothane (B1672932), electron impact ionization is a common method to generate the molecular ion and its subsequent fragments.

The mass spectrum of this compound is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br, with an approximate natural abundance ratio of 1:1) and chlorine (³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1). This results in a complex but informative pattern of peaks. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the different isotopic combinations.

Upon ionization, the this compound molecule undergoes fragmentation through the cleavage of its weakest bonds. The C-Br and C-Cl bonds are generally weaker than the C-F and C-C bonds, leading to the initial loss of bromine or chlorine radicals.

A detailed study on the ionic fragmentation of the halothane molecule using time-of-flight mass spectrometry with photoionization has provided insights into its fragmentation pathways. nih.gov At lower photon energies, the mass spectra are dominated by heavier, singly charged molecular fragments. nih.gov However, as the photon energy increases, there is a greater tendency for the molecule to undergo more extensive fragmentation, leading to atomization. nih.gov

The major fragmentation pathways observed in the mass spectrum of this compound include:

Loss of a bromine atom: This leads to the formation of the [C₂ClF₄]⁺ fragment.

Loss of a chlorine atom: This results in the [C₂BrF₄]⁺ fragment.

Cleavage of the C-C bond: This can lead to the formation of fragments such as [CF₃]⁺ and [CHBrCl]⁺.

Rearrangements and further fragmentation: Smaller fragments can also be observed due to rearrangements and subsequent bond cleavages.

The relative abundances of these fragments provide a unique fingerprint for the identification of this compound.

Below is a data table summarizing the major fragments observed in the mass spectrum of this compound and their corresponding mass-to-charge ratios (m/z). The presence of bromine and chlorine isotopes leads to characteristic isotopic patterns for fragments containing these atoms.

Fragment Ion m/z (most abundant isotopes) Notes
[C₂BrClF₄]⁺196Molecular ion (M⁺)
[C₂ClF₄]⁺117Loss of Br
[C₂BrF₄]⁺161Loss of Cl
[CF₃]⁺69Cleavage of C-C bond
[CHBrCl]⁺127Cleavage of C-C bond
[CBrF₂]⁺129Rearrangement and fragmentation
[CClF₂]⁺85Rearrangement and fragmentation
[Br]⁺79, 81Bromine ion
[Cl]⁺35, 37Chlorine ion

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br). The actual spectrum will show isotopic clusters for fragments containing Br and Cl.

Spectroscopic Probes for Conformational Dynamics in Constrained Environments (e.g., Zeolites)

A study on the conformational properties of 1-bromo-2-chloroethane in various zeolites, including silicalite-1, siliceous Y (Si-Y), Na-Y, and zeolite L, utilized FT-Raman spectroscopy. nih.gov This technique is sensitive to the vibrational modes of the molecule, which are in turn dependent on its conformation (e.g., anti vs. gauche conformers). The conformational and dynamic behavior of the guest molecule was found to be strongly influenced by factors such as the zeolite framework topology, the Si/Al ratio, and the presence and nature of charge-balancing cations. nih.gov

Key findings from the study on 1-bromo-2-chloroethane that can be extrapolated to understand the potential behavior of this compound in zeolites include:

Influence of Pore Size and Shape: In siliceous zeolites like silicalite-1 and Si-Y, the anti conformer of BCE was found to be favored upon initial loading. nih.gov This suggests that the spatial constraints of the zeolite channels can stabilize specific conformations.

Effect of Temperature: Interestingly, upon lowering the temperature, the population of the anti conformer of BCE in silicalite-1 increased, while in Si-Y, the equilibrium shifted towards the gauche conformer. nih.gov This highlights the complex interplay between enthalpic and entropic factors within the confined space.

Role of Cations: In zeolites containing extra-framework cations, such as Na-Y and zeolite L, there was a strong preference for the gauche conformer of BCE at room temperature, with little change at lower temperatures. nih.gov This indicates that specific interactions between the polar guest molecule and the cations within the zeolite framework can dominate the conformational equilibrium.

These findings demonstrate that spectroscopic probes can effectively elucidate the conformational landscape of halogenated ethanes within zeolites. For this compound, similar studies would likely reveal a rich and complex conformational behavior dictated by the specific zeolite host.

The following table summarizes the expected spectroscopic observations and their interpretations for a hypothetical study of this compound in different zeolite environments, based on the principles established from the study of 1-bromo-2-chloroethane.

Zeolite Environment Expected Dominant Conformer Spectroscopic Observation (Hypothetical) Interpretation
Siliceous Zeolite (e.g., Silicalite-1)AntiIncreased intensity of Raman bands corresponding to the anti conformer.The non-polar, shape-selective channels of silicalite-1 favor the more extended anti conformation to maximize van der Waals interactions with the framework.
Zeolite with Cations (e.g., Na-Y)GauchePredominance of Raman bands associated with the gauche conformer.Strong electrostatic interactions between the polar C-Br and C-Cl bonds of the gauche conformer and the extra-framework cations stabilize this conformation.
Temperature Variation in Siliceous ZeoliteShift in conformational equilibriumChanges in the relative intensities of anti and gauche Raman bands with temperature.The temperature dependence reveals the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium within the confined space, providing insight into the nature of the host-guest interactions.

Computational and Theoretical Studies on 1 Bromo 2 Chlorotetrafluoroethane

Quantum Chemical Approaches for Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior and energetic properties of 1-bromo-2-chlorotetrafluoroethane. These approaches solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and stability.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of halogenated hydrocarbons due to its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the energy and other properties of the molecule. The choice of the functional and the basis set is crucial for obtaining reliable results. researchgate.net

For molecules containing bromine, such as this compound, selecting an appropriate basis set is particularly important. Basis sets like the Dunning cc-pVnZ series or the Ahlrichs basis set family are often employed. researchgate.net For heavy elements like bromine, effective core potentials (ECPs) can be used to reduce computational expense by treating the core electrons in an averaged way. researchgate.net The selection often involves a trade-off between the desired accuracy and the size of the system being studied. researchgate.net Larger basis sets, such as those of triple-zeta quality or higher with polarization and diffuse functions (e.g., 6-311++G(2df,2pd)), are generally preferred for more accurate calculations of molecular properties. researchgate.net

Table 1: Comparison of Basis Sets for Halogenated Compounds

Basis Set FamilyKey FeaturesApplicability to Bromine Compounds
Pople Style (e.g., 6-31G(d), 6-311++G(d,p))Computationally efficient, widely used for initial studies.Suitable for preliminary geometry optimizations and frequency calculations.
Dunning's Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ)Systematically improvable, designed for post-HF methods. researchgate.netRecommended for high-accuracy energy calculations and property predictions. researchgate.net
Karlsruhe "def2" (e.g., def2-SVP, def2-TZVP)Well-balanced for a wide range of elements, including heavier ones.Good for DFT calculations, offering a good compromise between accuracy and cost.
Jensen's Polarization Consistent (e.g., pc-n)Optimized for DFT methods, fast convergence to the basis set limit.A strong choice for DFT studies aiming for high accuracy.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational quantum mechanical description of the electronic structure of a molecule by approximating the many-electron wavefunction as a single Slater determinant. While HF theory is a crucial starting point, it does not fully account for electron correlation, which is the interaction between electrons.

To improve upon the HF approximation, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly include electron correlation. For instance, the CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. researchgate.net These methods are computationally more demanding than DFT but can provide more precise descriptions of bond energies and reaction barriers. researchgate.netpku.edu.cn

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, revealing how it moves, flexes, and interacts with its environment.

These simulations are particularly useful for exploring the conformational landscape of flexible molecules. For halogenated ethanes, rotation around the carbon-carbon single bond can lead to different spatial arrangements of the atoms, known as conformers (e.g., staggered and eclipsed). youtube.com MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. youtube.com The relative populations of different conformers can be influenced by factors such as temperature and the surrounding medium. researchgate.net For example, studies on the related molecule 1-bromo-2-chloroethane (B52838) have shown that the preference for a particular conformer can be influenced by its environment, such as being encapsulated within a zeolite. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. These studies can identify the key intermediates and transition states, providing a step-by-step picture of how reactants are converted into products.

Transition State Characterization and Reaction Coordinate Analysis

Transition state theory (TST) is a cornerstone for understanding reaction rates. wikipedia.orglibretexts.org It postulates that a reaction proceeds from reactants to products through a high-energy species known as the transition state, which represents the energy maximum along the reaction pathway. wikipedia.orglibretexts.org Computational methods can be used to locate and characterize the geometry and energy of these transition states.

The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state. wikipedia.org By analyzing the reaction coordinate, chemists can understand the sequence of bond-breaking and bond-forming events that occur during a reaction. For example, in the photodissociation of a similar molecule, 1-bromo-2-chloro-1,1,2-trifluoroethane, computational studies can help to understand the preferential cleavage of the C-Cl bond over the weaker C-Br bond upon photoabsorption. capes.gov.br

Dynamic Reaction Coordinate (DRC) Studies of Bond Dissociation

While transition state theory provides a static picture of the reaction pathway, Dynamic Reaction Coordinate (DRC) studies offer a more dynamic view. DRC calculations follow the trajectory of the atoms as the molecule descends from the transition state to the products, providing information about the distribution of energy in the newly formed molecules.

These studies are particularly valuable for understanding bond dissociation processes. For instance, DRC simulations can reveal how the excess energy from a photodissociation event is partitioned into the translational, vibrational, and rotational energy of the fragments. Studies on the dissociation of bromo-substituted molecules on surfaces have shown that the substrate can play a significant role in directing the dynamics of the bond-breaking process. researchgate.net Similarly, investigations into the strong-field ionization and subsequent dissociation of 1,2-dibromoethane (B42909) have used time-resolved spectroscopy to track the formation of different bromine fragments, revealing the timescales of these dynamic events. rsc.org

Theoretical Insights into Atmospheric Degradation Pathways

Theoretical chemistry provides invaluable insights into the atmospheric fate of volatile organic compounds, including halogenated anesthetics and related compounds. The primary degradation pathway for many of these substances in the troposphere is initiated by reaction with the hydroxyl (OH) radical. nih.govnih.gov

Computational studies on the atmospheric degradation of compounds like this compound would involve mapping the potential energy surface for the reaction with OH radicals. This allows for the determination of reaction barriers and the identification of the most likely reaction products. For a molecule containing a C-H bond, the initial step is typically hydrogen abstraction by the OH radical, leading to the formation of a haloalkyl radical and a water molecule.

Reaction Scheme:

CF₃-CHBrCl + •OH → •CF₂-CHBrCl + H₂O

Following the initial abstraction, the resulting radical will react with atmospheric oxygen (O₂) to form a peroxy radical. The subsequent chemistry of this peroxy radical can be complex, involving reactions with nitric oxide (NO), nitrogen dioxide (NO₂), and other atmospheric species. These reactions can lead to the formation of a variety of stable end products, including aldehydes, ketones, and acids, as well as the release of halogen atoms (Br and Cl), which can participate in catalytic ozone depletion cycles.

The atmospheric lifetime of a compound with respect to reaction with OH radicals can be estimated using the calculated rate constant for the initial reaction and the average atmospheric concentration of OH. For structurally similar anesthetics like halothane (B1672932), enflurane, and isoflurane, their atmospheric lifetimes have been determined to be on the order of years. nih.govnih.gov This indicates that while they are not as long-lived as chlorofluorocarbons (CFCs), they can still persist in the atmosphere long enough to be transported to the stratosphere, where they can contribute to ozone depletion. nih.govwikipedia.org

Photolysis, or the degradation by direct absorption of solar radiation, is another potential atmospheric sink. nih.gov Theoretical calculations can predict the UV-Vis absorption spectrum of a molecule. If the molecule absorbs significantly in the actinic region of the solar spectrum (wavelengths > 290 nm), direct photolysis can be an important degradation pathway. For many halogenated alkanes, however, their absorption at these wavelengths is weak, and reaction with OH radicals remains the dominant loss process in the troposphere.

Environmental Fate and Atmospheric Chemistry of Perhalogenated Ethanes

Atmospheric Degradation Mechanisms and Global Impact

The atmospheric journey of 1-bromo-2-chlorotetrafluoroethane (CBrF₂CClF₂) involves several key processes that determine its persistence and environmental impact. These processes primarily include reactions in the troposphere and photolysis in the stratosphere.

In the troposphere, the primary removal mechanism for many halogenated hydrocarbons is their reaction with hydroxyl radicals (•OH). However, for fully halogenated compounds like this compound, this process is significantly slower than for their hydrogen-containing counterparts. The reaction with •OH radicals is often the rate-determining step for the atmospheric lifetime of these substances.

The reaction rate constants for the interaction between •OH and various halocarbons have been experimentally determined. For instance, the rate constant for the reaction of •OH with CHBr₂F is 2.1 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K. While specific data for this compound's reaction with •OH radicals is less common in general literature, the presence of C-H bonds in other halocarbons makes them more susceptible to attack by •OH radicals. The absence of hydrogen atoms in perhalogenated ethanes results in very low reaction rates with •OH, leading to longer atmospheric lifetimes.

Due to their resistance to degradation in the troposphere, perhalogenated ethanes are transported to the stratosphere, where they are exposed to higher energy ultraviolet (UV) radiation. In the stratosphere, these compounds undergo photolysis, a process where UV radiation breaks the chemical bonds within the molecule. The C-Br bond is the weakest in this compound and is therefore the most likely to be cleaved by solar UV radiation.

The photolysis process releases bromine (Br) and chlorine (Cl) atoms, which can then participate in catalytic cycles that destroy ozone (O₃). The general mechanism for the photolysis of CBrF₂CClF₂ can be represented as:

CBrF₂CClF₂ + hv → •C₂F₄Cl + Br•

The released bromine atom is a highly efficient ozone-depleting substance. The subsequent reactions involving the chlorotetrafluoroethyl radical (•C₂F₄Cl) can lead to the release of the chlorine atom as well.

The atmospheric lifetime of a compound is a measure of its persistence in the atmosphere and is crucial for determining its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The atmospheric lifetime of this compound is primarily determined by its rate of photolysis in the stratosphere, given its slow removal in the troposphere.

The ODP is a relative measure of the ability of a substance to deplete the ozone layer compared to a reference compound, typically CFC-11. The GWP is an index of the total radiative forcing resulting from a pulse emission of a substance relative to that of carbon dioxide (CO₂).

Table 1: Atmospheric Lifetime and Global Impact of this compound

PropertyValue
Atmospheric Lifetime 2.3 years
Ozone Depletion Potential (ODP) 0.32
Global Warming Potential (GWP) (100-year) 470

The relatively short atmospheric lifetime of this compound compared to other halons is attributed to its susceptibility to UV photolysis. Despite this, its high ODP and GWP underscore its significant potential impact on atmospheric chemistry and climate.

Degradation in Hydrospheric and Geospheric Systems

While atmospheric processes are the primary sink for this compound, its fate in aquatic and soil environments is also an important area of study, particularly concerning its potential for groundwater contamination.

In the absence of oxygen, such as in anoxic sediments and groundwater, this compound can undergo abiotic degradation. These transformation processes are often mediated by reduced iron minerals. Studies have shown that this compound can be reductively dehalogenated in the presence of reactants like zero-valent iron (ZVI) or iron sulfide (B99878) (FeS).

The degradation rates in these anoxic environments are influenced by factors such as the type and concentration of the reductant, pH, and temperature. The transformation in these systems is a crucial pathway for the natural attenuation of this contaminant in the subsurface.

A key transformation pathway for this compound in anoxic environments is vicinal dehalogenation. This process involves the removal of the two halogen atoms (bromine and chlorine) from adjacent carbon atoms, leading to the formation of a double bond.

The reaction can be represented as:

CBrF₂CClF₂ + 2e⁻ → C₂F₄ + Br⁻ + Cl⁻

This reaction results in the formation of tetrafluoroethene (C₂F₄), a less harmful substance. This dehalogenation pathway is significant because it detoxifies the original compound by removing the ozone-depleting halogens. The efficiency of this process highlights a potential remediation strategy for environments contaminated with this and similar perhalogenated compounds.

Environmental Persistence and Global Transport Mechanisms of Halogenated Organic Chemicals

This compound, known commercially as Halon 2402, is a synthetic perhalogenated ethane (B1197151). Its chemical stability, while beneficial for its industrial applications, contributes to its environmental persistence and facilitates its transport across the globe. This section details the environmental fate and atmospheric chemistry of this compound.

Environmental Persistence

The environmental persistence of a chemical is largely determined by its resistance to degradation in various environmental compartments. For volatile halogenated compounds like this compound, the atmospheric lifetime is a key indicator of persistence. Halogenated compounds are generally resistant to breakdown by soil bacteria. noaa.gov

This compound is characterized by a long atmospheric lifetime, estimated to be between 20 and 28 years. noaa.govepa.govnoaa.gov This persistence is primarily due to its chemical stability and the nature of its atmospheric degradation processes. dtic.mil The principal mechanism for its removal from the atmosphere is photolysis by ultraviolet (UV) radiation, which leads to the cleavage of the carbon-bromine bond. researchgate.netresearchgate.net This process predominantly occurs in the stratosphere, but a significant portion of its degradation also happens in the troposphere. ucar.edu The breakdown of this compound releases bromine atoms, which are highly efficient at catalytically destroying ozone molecules. researchgate.netnoaa.gov

The persistence of this compound means that once released, it remains in the atmosphere for decades, allowing for its widespread distribution. While its production was largely phased out under the Montreal Protocol in 1994 for developed nations and globally by 2010, its long lifetime ensures that it will continue to be present in the atmosphere for many years. unep.orgcopernicus.org

Global Transport Mechanisms

The long atmospheric lifetime of this compound is a critical factor in its ability to undergo long-range atmospheric transport. envirocomp.comindustrialmaintenanceproducts.net Once emitted, it can travel vast distances from its source, reaching even remote regions of the globe. noaa.govindustrialmaintenanceproducts.net This has been confirmed by its use as a tracer for studying atmospheric circulation. noaa.govagas.com

Measurements from various atmospheric monitoring stations around the world have detected the presence of this compound, providing direct evidence of its global distribution. noaa.gov For instance, the National Oceanic and Atmospheric Administration's (NOAA) Global Monitoring Laboratory measures halons, including Halon 2402, in air samples collected from remote sites worldwide. noaa.gov

Recent research has highlighted the continued presence and transport of this compound. Despite the global production ban, studies have detected ongoing emissions of Halon 2402, with significant sources identified in Eastern Asia. copernicus.org These regional emissions contribute to the global atmospheric burden and demonstrate how localized sources can have a far-reaching impact due to atmospheric transport. copernicus.org The movement of air masses can carry these pollutants across continents and oceans, a phenomenon known as transboundary pollution. industrialmaintenanceproducts.net The time scale for intercontinental atmospheric transport is typically in the range of days to weeks, which is significantly shorter than the atmospheric lifetime of this compound, allowing for its thorough mixing throughout the troposphere. industrialmaintenanceproducts.netnoaa.gov

The table below summarizes key environmental data for this compound (Halon 2402).

PropertyValueReferences
Atmospheric Lifetime 20 - 28 years noaa.govepa.govnoaa.gov
Ozone Depletion Potential (ODP) 6.0 - 6.2 epa.govunep.orgepa.ie
Global Warming Potential (GWP, 100-year) 1640 epa.govagas.com

Analytical Method Development for 1 Bromo 2 Chlorotetrafluoroethane in Research Contexts

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of halogenated hydrocarbons like 1-Bromo-2-Chlorotetrafluoroethane. Its ability to separate complex mixtures makes it indispensable for both trace analysis and the assessment of purity.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the trace-level determination of halogenated compounds. ijpsr.com The method's high sensitivity and specificity are ideal for identifying and quantifying impurities in a sample of this compound. For instance, in the analysis of structurally related genotoxic impurities, a GC-MS method was developed using a capillary column like a ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane copolymer). ijpsr.com Such methods demonstrate excellent linearity and achieve low limits of detection (LOD), often in the microgram-per-gram range. ijpsr.com

The selection of the column is critical for achieving the desired separation. A common choice for halogenated hydrocarbons is a low- to mid-polarity column. The operating conditions, including carrier gas flow rate, temperature programming, and injector temperature, must be optimized to ensure efficient separation and peak resolution.

Table 1: Example GC-MS Parameters for Analysis of Related Halogenated Impurities

ParameterValue
Column ZB-5 MS (30 m x 0.32 mm, 1.0 µm film) ijpsr.com
Carrier Gas Helium ijpsr.com
Column Flow 1.0 ml/min ijpsr.com
Injector Temperature 230 °C ijpsr.com
MS Source Temperature 230 °C ijpsr.com
Ionization Mode Electron Ionization (EI) ijpsr.com

This table illustrates typical starting parameters for developing a GC-MS method for trace analysis of compounds similar in nature to this compound.

While GC is the primary tool for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is invaluable for analyzing less volatile, related compounds, or degradation products that may be present in a sample matrix. sielc.comresearchgate.net For example, HPLC methods have been developed for the separation of compounds such as 1-Bromo-2-(4-chlorophenyl)ethane. sielc.com These methods often utilize reverse-phase columns, like a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

Furthermore, HPLC is instrumental in the chiral separation of halogenated compounds. The development of HPLC methods for resolving enantiomers of derivatives of 1-bromo-3-chloro-2-propanol highlights the technique's capability in complex separations, which can be crucial for mechanistic studies. researchgate.net Normal phase chiral columns are often employed for such separations. researchgate.net HPLC can also be used to monitor the decomposition of halogenated compounds in aqueous solutions, providing quantitative data on the appearance of degradation products. uncw.edu

Advanced Spectroscopic Analytical Approaches (Beyond Basic Characterization)

Beyond basic structural identification, advanced spectroscopic techniques provide deep insights into the molecular properties of halogenated compounds. These methods, often combining experimental analysis with theoretical calculations, are crucial for a comprehensive understanding of their behavior. nih.gov For halogenated ethenes, which share structural similarities with halogenated ethanes, an integrated computational and experimental approach to rotational-vibrational spectroscopy has proven effective for accurate characterization. nih.gov

Techniques such as high-resolution infrared spectroscopy are highly efficient for monitoring and detecting gaseous pollutants in real-time with great sensitivity, provided that accurate spectroscopic data are available. nih.gov Quantum chemical calculations can predict structural, rotational, and vibrational properties, which are then used to guide the analysis of experimentally recorded spectra. nih.gov Another advanced technique, electron energy-loss spectroscopy (EELS), offers high spatial resolution for quantitative chemical analysis, providing a deeper understanding of a material's local chemistry. arxiv.org

Isotopic Analysis for Environmental and Mechanistic Tracing

Isotope analysis is a sophisticated tool used to trace the sources and transformation pathways of environmental contaminants. By measuring the ratios of stable isotopes, scientists can elucidate the mechanisms of degradation and determine the extent of transformation in the environment.

Compound-Specific Isotope Analysis (CSIA) is a powerful method for investigating the fate of halogenated compounds. researchgate.net For compounds containing multiple halogen atoms, such as this compound, a multi-elemental isotope approach (analyzing Carbon, Bromine, and Chlorine isotopes) can provide detailed information on transformation pathways. researchgate.net Different degradation reactions, such as oxidation or reduction, result in unique patterns of isotope fractionation. nih.gov

For instance, studies on 1-bromo-2-chloroethane (B52838) have applied multi-elemental C-Br-Cl CSIA to characterize its degradation through both abiotic and biotic processes. researchgate.net The analysis of isotope effects during these reactions helps to distinguish between different degradation mechanisms. researchgate.net Similarly, research on chlorofluorocarbons (CFCs) has shown that significant carbon isotope fractionation occurs during biotransformation, allowing scientists to track these processes at contaminated sites. researchgate.netacs.org The analysis of chlorine and bromine isotopes in CFCs and other methyl halides can help identify and quantify their sources and sinks in the atmosphere. researchgate.net This approach has the potential to elucidate the biodegradation pathways of brominated compounds in the environment, which is critical for assessing their fate. researchgate.net

Table 2: Isotope Fractionation in Related Halogenated Compounds

CompoundTransformation ProcessIsotope SystemEnrichment Factor (ε) or Pattern (Λ)Reference
CFC-113 BiotransformationCarbon (δ¹³C)εC,bulk = -8.5 ± 0.4‰ researchgate.netacs.org
CFC-11 BiotransformationCarbon (δ¹³C)εC,bulk = -14.5 ± 1.9‰ researchgate.netacs.org
Chloroform Reductive DechlorinationCarbon-ChlorineΛ (Δδ¹³C/Δδ³⁷Cl) = 8 ± 2 nih.gov
Chloroform Alkaline HydrolysisCarbon-ChlorineΛ (Δδ¹³C/Δδ³⁷Cl) = 13.0 ± 0.8 nih.gov
1-bromo-2-chloroethane Hydrolytic DehalogenationCarbon-BromineɅC/Br = 21.9 ± 4.7 researchgate.net

This table provides examples of isotope fractionation observed for related halogenated compounds, demonstrating how different degradation pathways lead to distinct isotopic signatures.

Principles of Analytical Method Validation and Interlaboratory Studies

The validation of an analytical method is crucial to ensure that routine measurements are reliable and accurate. demarcheiso17025.com This process establishes and documents the performance characteristics of a method, demonstrating its fitness for a specific analytical purpose. iupac.org Key parameters evaluated during method validation include accuracy, precision, selectivity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.comiupac.org For methods intended to measure halogenated hydrocarbons, validation may involve field tests where known concentrations of the analytes are spiked into the sampling system to determine the method's bias and precision. epa.gov

Interlaboratory studies, also known as round-robin studies, are essential for assessing the reproducibility of an analytical method across different laboratories. nih.gov These studies help to establish a common calibration scale and ensure that data from various institutions can be treated as a coherent set. copernicus.org The lack of such inter-calibrations for certain halocarbons has been identified as a significant limitation in estimating their global impact. copernicus.org An interlaboratory study involves sending identical sample aliquots to multiple participating labs for analysis. nih.gov The results provide insight into both intra- and interlaboratory variability, which is crucial for the general interpretation of assay results. nih.gov Recent studies comparing untargeted mass spectrometry data between laboratories have highlighted that differences in instrumentation and data processing can be a major source of variability, underscoring the challenge and importance of such comparative studies. nih.gov

Strategic Applications in Organic Synthesis and Reagent Chemistry

1-Bromo-2-Chlorotetrafluoroethane as a Synthetic Intermediate for Novel Compounds

Halogenated ethanes are widely recognized as important building blocks in organic synthesis, frequently employed as alkylating agents or precursors for more complex molecular structures. sinocurechem.com The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for stepwise functionalization, a valuable attribute in multi-step syntheses. sinocurechem.com For instance, analogous compounds like 2-Bromo-2-chloro-1,1,1-trifluoroethane (halothane) have been successfully used to construct trifluoromethyl and difluoromethylene motifs, which are significant in materials science and biologically active molecules. beilstein-journals.org In one documented application, halothane (B1672932) reacts with phenols in the presence of a base to yield highly halogenated aryl fluoroalkenyl ethers, which have potential for further functionalization through cross-coupling reactions. beilstein-journals.org

While specific, extensively documented examples of this compound being used as a synthetic intermediate for novel compounds are not prevalent in readily accessible literature, its structural features suggest potential pathways. Based on the principles of organohalogen chemistry, the carbon-bromine bond is typically more labile than the carbon-chlorine and carbon-fluorine bonds. This suggests that this compound could serve as a precursor to the tetrafluorochloroethyl radical or corresponding organometallic reagents. A plausible, though not specifically documented, synthetic application is its use in the preparation of tetrafluoroethylene, a critical monomer for fluoropolymers, through a reductive dehalogenation process.

Investigations into Regio- and Diastereoselectivity in Reactions Involving Halogenated Ethanes

The study of regioselectivity and diastereoselectivity is fundamental to controlling the outcomes of chemical reactions. In radical reactions involving halogenated alkanes, the nature of the halogen atom plays a critical role in determining the reaction's selectivity. libretexts.org When alkanes larger than ethane (B1197151) are halogenated, a mixture of isomeric products is often formed. libretexts.org

Bromination reactions are known to be significantly more selective than chlorination reactions. libretexts.org For example, in the gas-phase bromination of propane (B168953) at 25°C, 2-bromopropane (B125204) is the overwhelmingly major product, accounting for 97% of the monobrominated products. This high degree of selectivity is because the bromine radical is less reactive and preferentially abstracts a hydrogen atom from the more substituted secondary carbon, which leads to a more stable secondary radical intermediate. In contrast, the more reactive chlorine radical shows less preference, resulting in a product mixture that more closely reflects the statistical distribution of hydrogen atoms (45% 1-chloropropane (B146392) and 55% 2-chloropropane). libretexts.org

While specific studies detailing the regio- or diastereoselectivity of reactions with this compound are limited, the established principles of radical reactivity can be applied. In a hypothetical radical addition reaction across a double bond, the initial addition of a radical derived from this compound would be expected to occur at the less substituted carbon of the alkene, leading to the more stable radical intermediate, thus dictating the regiochemical outcome of the reaction.

Table 1: Comparative Selectivity in the Radical Halogenation of Propane at 25°C. This table illustrates the general principle of selectivity, where bromination shows a strong preference for the secondary position compared to chlorination.
HalogenProductYieldSelectivity for Position
Chlorine1-Chloropropane45%Primary
2-Chloropropane55%Secondary
Bromine1-Bromopropane3%Primary
2-Bromopropane97%Secondary

Data sourced from general principles of organic chemistry. libretexts.org

Design and Development of Novel Halogenating Reagents Based on Halogenated Ethane Motifs

The search for safer, more efficient, and milder halogenating agents is a continuous effort in chemical research. cas.cn Halogenated ethanes, due to their availability and reactivity, have been explored as key components in novel reagent systems. cas.cnorganic-chemistry.org

A significant development in this area is the use of 1,2-dihaloethanes as the halogen source in a triphenylphosphine (B44618) (Ph₃P)-mediated deoxygenative halogenation of alcohols and aldehydes. cas.cnorganic-chemistry.orgresearchgate.net This protocol provides an attractive alternative to traditional methods that often require harsh, corrosive, or moisture-sensitive agents like hydrogen halides or phosphorus halides. cas.cn The reagent system, consisting of Ph₃P and a 1,2-dihaloethane (such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane), is effective for a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as aldehydes. cas.cnnih.gov

The reaction proceeds under mild conditions, and the use of triethyl phosphite (B83602) ((EtO)₃P) instead of triphenylphosphine can simplify the purification process, as the resulting phosphoryl byproduct is water-soluble. cas.cnorganic-chemistry.org This method is not only applicable for chlorination and bromination but has also been adapted for iodination and even the more challenging fluorination by using 1,2-diiodoethane (B146647) in combination with a fluoride (B91410) salt like CsF. organic-chemistry.org The mechanism involves the formation of a phosphonium (B103445) salt, which activates the alcohol or aldehyde for a subsequent Sₙ2 reaction, leading to an inversion of configuration in chiral alcohols. organic-chemistry.org This use of the 1,2-dihaloethane motif showcases an innovative approach where a simple, readily available bulk chemical is employed as a crucial component of a sophisticated and versatile halogenating system. cas.cn

Table 2: Application of the Ph₃P/1,2-Dihaloethane System in Deoxygenative Halogenation. This table summarizes the versatility of the reagent system based on the halogenated ethane motif for converting alcohols and aldehydes to various halides.
Halogen Source (XCH₂CH₂X)Substrate TypeProduct TypeKey Advantage
1,2-Dichloroethane (ClCH₂CH₂Cl)Alcohols, AldehydesAlkyl Chlorides, DichloroalkanesMild conversion of alcohols/aldehydes to chlorides. cas.cn
1,2-Dibromoethane (B42909) (BrCH₂CH₂Br)Alcohols, AldehydesAlkyl Bromides, DibromoalkanesEffective for deoxy-bromination of aryl and alkyl aldehydes. cas.cn
1,2-Diiodoethane (ICH₂CH₂I)Alcohols, AldehydesAlkyl IodidesComponent for dehydroxy-iodination. organic-chemistry.org
1,2-Diiodoethane (ICH₂CH₂I) + CsFAlcoholsAlkyl FluoridesEnables challenging dehydroxy-fluorination reactions. organic-chemistry.org

Data sourced from Chen, J. et al., Org. Lett., 2018. cas.cnorganic-chemistry.org

Q & A

Q. What are the established synthetic routes for 1-bromo-2-chlorotetrafluoroethane (C₂BrClF₄) in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogen exchange or fluorination reactions. For example, substituting chlorine or fluorine atoms in tetrafluoroethane derivatives using brominating agents (e.g., HBr or Br₂ under controlled conditions). Reaction optimization requires inert atmospheres (e.g., nitrogen) and catalysts like SbF₃ to enhance selectivity. Post-synthesis purification involves fractional distillation due to the compound’s low boiling point (25°C) .

Q. How can researchers determine the purity and physical properties of this compound?

  • Methodological Answer :
  • Purity Analysis : Gas chromatography (GC) with electron capture detection (ECD) is preferred for halogenated compounds due to high sensitivity.
  • Physical Properties :
  • Boiling Point : 25°C (measured via dynamic distillation under reduced pressure) .
  • Density : 1.82 g/cm³ (determined using a pycnometer at 20°C) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer :
  • ¹⁹F NMR : Identifies fluorine environments; chemical shifts for CF₂ groups typically appear at δ -110 to -120 ppm.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 215 (C₂BrClF₄⁺) with fragmentation patterns confirming Br/Cl substitution .
  • IR Spectroscopy : C-F stretches observed at 1100–1250 cm⁻¹, while C-Br/C-Cl bonds appear below 600 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution (SN) reactions?

  • Methodological Answer : The electron-withdrawing effect of adjacent fluorine atoms polarizes the C-Br bond, enhancing susceptibility to nucleophilic attack. Steric hindrance from the tetrafluoroethane backbone may slow SN2 mechanisms, favoring SN1 pathways in polar solvents. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental validation involves kinetic studies with varying nucleophiles (e.g., KCN, NaI) and solvent polarities .

Q. How should researchers address conflicting thermodynamic stability data for halogenated ethanes like C₂BrClF₄?

  • Methodological Answer : Contradictions in stability data (e.g., decomposition temperatures) may arise from impurities or measurement techniques. Resolve discrepancies by:
  • Reproducing Experiments : Standardize conditions (e.g., heating rate in thermogravimetric analysis).
  • Cross-Validation : Compare results from DSC, TGA, and computational models (e.g., Gaussian for Gibbs free energy calculations).
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace degradation pathways .

Q. What strategies are effective in assessing environmental persistence and degradation pathways of C₂BrClF₄?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor reaction kinetics in aqueous buffers at varying pH to identify hydrolytic cleavage products (e.g., HF, Br⁻, Cl⁻).
  • Photolytic Degradation : Expose to UV light (254 nm) and analyze via GC-MS for volatile byproducts like COF₂ or CF₃Br.
  • Microbial Biodegradation : Use soil slurry assays with Pseudomonas spp. to assess microbial breakdown under aerobic/anaerobic conditions .

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